2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid
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Overview
Description
2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid is a chemical compound with the molecular formula C7H5ClFNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting due to the unique properties imparted by these halogens.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with appropriate nucleophiles .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of efficient fluorinating and chlorinating agents is crucial in these processes .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities due to the presence of halogens.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of reactive functional groups. The halogen atoms may enhance binding affinity and specificity to these targets .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid: Similar structure but different positioning of substituents.
Fluroxypyr: 2-[(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid, used as an herbicide.
Uniqueness
2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5ClFNO2 |
---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
2-(4-chloro-5-fluoropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-7-4(1-6(11)12)2-10-3-5(7)9/h2-3H,1H2,(H,11,12) |
InChI Key |
DVNOQCDONLDXIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)CC(=O)O |
Origin of Product |
United States |
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